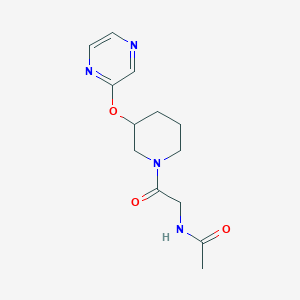

![molecular formula C9H5F3LiN3O2 B2946147 Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197061-76-8](/img/structure/B2946147.png)

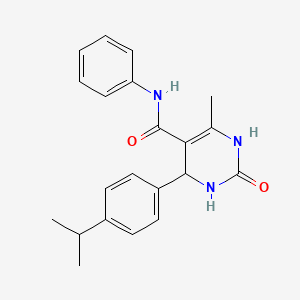

Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorinated compounds like 3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) are known for their high oxidative stability, low volatility, and non-flammability . They are often used as electrolyte solvents for high-energy density lithium batteries .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and varied. For instance, in the case of FEON, the maximum coordination number of 3 for FEON molecules in the solvation structure is disclosed through molecular dynamics simulation combined with Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy measurements .Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. For example, the solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .Physical And Chemical Properties Analysis

Fluorinated compounds are known for their high oxidative stability, low volatility, and non-flammability . These properties make them suitable for use in high-energy density lithium batteries .Mechanism of Action

Target of Action

The primary target of Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is the lithium-ion battery (LIB) . This compound, also known as Tris(2,2,2-trifluoroethyl) phosphite (TTFP), is used as a flame retardant additive in the electrolyte of LIBs .

Mode of Action

TTFP interacts with the electrolyte in LIBs to suppress ignition and explosion . It maintains the typical performance of the battery while enhancing its safety . The addition of TTFP to the electrolyte effectively delays the heat release peak, reduces the heat quantity, increases the flash point (FP), and reduces the self-extinguishing time (SET) .

Biochemical Pathways

The action of TTFP involves the thermal stability of the electrolyte in LIBs . During the heating process, the addition of TTFP to the electrolyte delays the heat release peak, reduces the heat quantity, and increases the FP . This results in a lower hazard level of the electrolyte under high-temperature conditions compared to before the addition of the additive .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of battery chemistry, we can consider the analogous concept of how TTFP is distributed within the electrolyte of the LIB. TTFP is added to the electrolyte where it interacts with the other components to enhance the thermal stability of the LIB .

Result of Action

The result of TTFP’s action is a safer and more stable LIB . The addition of TTFP to the electrolyte effectively reduces the risk of ignition and explosion, making the LIB safer to use . It also maintains the typical performance of the battery, ensuring that the LIB can still function effectively .

Action Environment

The action of TTFP is influenced by the temperature of the environment . In high-temperature environments, the addition of TTFP to the electrolyte effectively reduces the hazard level of the electrolyte . This makes TTFP a valuable additive for enhancing the safety of LIBs in various environmental conditions .

Advantages and Limitations for Lab Experiments

One advantage of Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is its high solubility, which makes it easy to work with in laboratory experiments. It also has a low toxicity, which makes it safe for use in these experiments. However, this compound can be expensive, which may limit its use in some experiments.

Future Directions

There are many potential future directions for Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate research. One area of interest is its use in energy storage devices, such as lithium-ion batteries and supercapacitors. This compound could also be studied for its potential use in other applications, such as drug delivery systems or sensors. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.

Synthesis Methods

Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate can be synthesized through a reaction between lithium hydroxide and 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylic acid. The reaction produces this compound as a white crystalline powder.

Scientific Research Applications

Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate has been studied for its potential use in energy storage devices, such as lithium-ion batteries. This compound can improve the performance of these batteries by increasing their conductivity and stability. It has also been studied for its use in electrolytes for supercapacitors, which are devices that store and release energy quickly.

properties

IUPAC Name |

lithium;3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2.Li/c10-9(11,12)4-15-6-5(2-1-3-13-6)14-7(15)8(16)17;/h1-3H,4H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOPKXIRLNZIBL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(N=C1)N(C(=N2)C(=O)[O-])CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

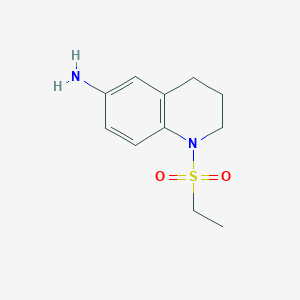

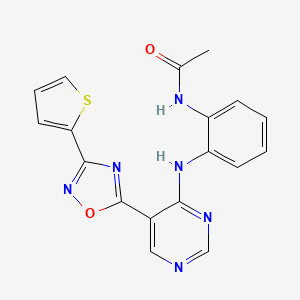

![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)

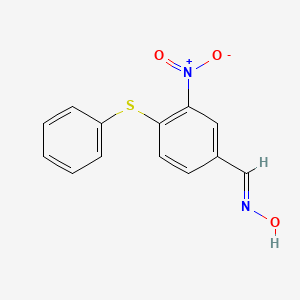

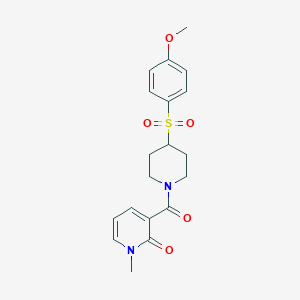

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)

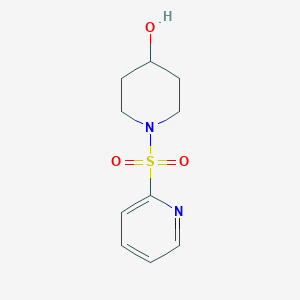

![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)

![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)